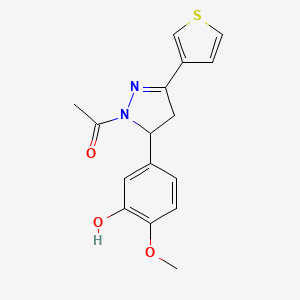
1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and other pharmacological activities.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazole ring substituted with a thiophene moiety and a hydroxymethoxyphenyl group. Its molecular formula is C21H20O6S, and it exhibits properties typical of bioactive compounds in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, it was found that certain pyrazole derivatives exhibited IC50 values in the range of 100-200 µg/mL against colorectal carcinoma (HCT116) and lung cancer (A549) cell lines . The presence of the hydroxymethoxyphenyl group is thought to enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. A related study indicated that similar compounds showed significant inhibition of inflammatory markers in vitro, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been extensively researched. The compound has shown promising results against various bacterial strains. For example, a study reported that related pyrazole derivatives demonstrated effective antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL against Gram-positive and Gram-negative bacteria . This suggests that the compound could be explored for potential use in treating bacterial infections.
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar compounds:
-
Study on Anticancer Properties :
- Objective : To assess the cytotoxic effects of pyrazole derivatives.
- Method : MTT assay was performed on HCT116 and A549 cell lines.
- Results : Compounds exhibited IC50 values ranging from 150 to 200 µg/mL, indicating moderate to strong anticancer activity.
-
Anti-inflammatory Evaluation :
- Objective : To investigate the anti-inflammatory effects using LPS-induced RAW 264.7 macrophages.
- Method : ELISA was used to measure cytokine levels.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations of 50 µg/mL.
-
Antimicrobial Study :
- Objective : To determine the antimicrobial efficacy against selected pathogens.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited zones of inhibition greater than 15 mm against both Staphylococcus aureus and Escherichia coli.
Data Tables
Propriétés
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10(19)18-14(8-13(17-18)12-5-6-22-9-12)11-3-4-16(21-2)15(20)7-11/h3-7,9,14,20H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTXFVFERFCQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC(=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













